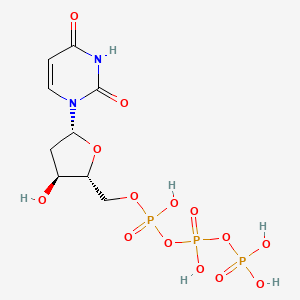
Deoxyuridine triphosphate
Descripción general
Descripción
Deoxyuridine triphosphate is a pyrimidine nucleotide that plays a crucial role in DNA synthesis and repair. It is a deoxyribonucleotide triphosphate, which means it consists of a deoxyribose sugar, a uracil base, and three phosphate groups. This compound is an intermediate in the synthesis of thymidine triphosphate, which is essential for DNA replication and repair. This compound is involved in the prevention of uracil incorporation into DNA, thereby maintaining the integrity of the genetic material.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Deoxyuridine triphosphate can be synthesized through enzymatic reactions involving deoxyuridine monophosphate and deoxyuridine diphosphate. The enzyme this compound nucleotidohydrolase catalyzes the hydrolysis of this compound to deoxyuridine monophosphate and inorganic pyrophosphate . This enzyme is overproduced in Escherichia coli using recombinant plasmids, which allows for large-scale preparation .
Industrial Production Methods: In industrial settings, this compound is produced using genetically modified strains of Escherichia coli that overexpress the enzyme this compound nucleotidohydrolase. The production process involves the extraction of cytoplasmic proteins, ammonium sulfate precipitation, anion-exchange chromatography, and gel filtration . This method ensures the production of this compound in sufficient quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Deoxyuridine triphosphate undergoes hydrolysis reactions catalyzed by the enzyme this compound nucleotidohydrolase, resulting in the formation of deoxyuridine monophosphate and inorganic pyrophosphate . This reaction is crucial for maintaining low levels of this compound in cells to prevent uracil incorporation into DNA.
Common Reagents and Conditions: The hydrolysis of this compound typically occurs in the presence of water and the enzyme this compound nucleotidohydrolase . The reaction conditions include a suitable buffer system to maintain the enzyme’s activity and stability.
Major Products: The primary products of the hydrolysis reaction are deoxyuridine monophosphate and inorganic pyrophosphate . Deoxyuridine monophosphate serves as a substrate for thymidylate synthase, which converts it into thymidine monophosphate, a precursor for thymidine triphosphate.
Aplicaciones Científicas De Investigación
Deoxyuridine triphosphate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a substrate in polymerase chain reactions (PCR) to study DNA synthesis and repair mechanisms . It is also employed in the synthesis of modified nucleotides for various biotechnological applications .
Biology: In biological research, this compound is used to investigate the enzymatic properties of this compound nucleotidohydrolase and its role in DNA metabolism . It is also utilized in studies involving DNA polymerases and their substrate specificity .
Medicine: In medicine, this compound is used in the development of antiviral and anticancer therapies. It is a key component in the study of thymidylate synthase inhibitors, which are used to treat various cancers . Additionally, this compound is involved in the development of diagnostic assays for detecting DNA damage and repair .
Industry: In the industrial sector, this compound is used in the production of high-fidelity DNA polymerases and other enzymes for molecular biology applications . It is also employed in the synthesis of modified nucleotides for use in diagnostic and therapeutic applications .
Mecanismo De Acción
Deoxyuridine triphosphate exerts its effects primarily through its role in DNA synthesis and repair. The enzyme this compound nucleotidohydrolase hydrolyzes this compound to deoxyuridine monophosphate, which is then converted to thymidine monophosphate by thymidylate synthase . This process ensures the proper synthesis of thymidine triphosphate, which is essential for DNA replication and repair.
The molecular targets of this compound include this compound nucleotidohydrolase and thymidylate synthase . These enzymes are involved in the regulation of this compound levels and the synthesis of thymidine triphosphate, respectively. The pathways involved in the mechanism of action of this compound include the thymidine synthetic pathway and the DNA repair pathway .
Comparación Con Compuestos Similares
- Deoxycytidine triphosphate
- Deoxythymidine triphosphate
- Deoxyuridine diphosphate
- Deoxyuridine monophosphate
These compounds share structural similarities with deoxyuridine triphosphate but differ in their specific roles and functions in DNA synthesis and repair.
Propiedades
IUPAC Name |
[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCYMLUZIRLXAA-SHYZEUOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908053 | |
| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deoxyuridine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1173-82-6, 91918-34-2, 102814-08-4 | |
| Record name | Deoxyuridine triphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxyuridine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(4)-Methoxydeoxycytidine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091918342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxyuracil 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102814084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deoxyuridine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[[N'-(2,5-Diamino-6-hydroxy-pyrimidin-4-YL)-ureayl]-phen-4-YL]-carbonyl-glutamic acid](/img/structure/B10778073.png)
![5,6,7,8-Tetrahydro-imidazo[1,2-A]pyridine-6,7,8-triol](/img/structure/B10778087.png)


![3-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-1,1'-biphenyl-2-olate](/img/structure/B10778106.png)
![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-3,4-diphosphonophenylalaninamide](/img/structure/B10778113.png)

![N-[(2S)-1-[[(Z,3S)-1-(benzenesulfonyl)hex-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-morpholin-4-ylpiperidine-1-carboxamide](/img/structure/B10778123.png)
![(2R,4S)-2-[(1R)-2-[(2S)-2-amino-2-carboxyethoxy]-1-[(2,6-dimethoxybenzoyl)amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10778124.png)


![2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B10778145.png)
